molecular formula C19H22N2O4S2 B2829094 1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049536-06-2

1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2829094
CAS No.: 1049536-06-2
M. Wt: 406.52
InChI Key: QLFMTKKXCPMWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diversity-Oriented Synthesis and Biological Screening

A study by Zaware et al. (2011) describes the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This research highlights the potential of structurally diverse non-natural compounds, like those related to the query compound, for screening against a variety of biological targets (Zaware et al., 2011).

Synthesis of Heterocyclic Compounds

Clerici et al. (1996) explored the cycloaddition of azides to isothiazole dioxides, leading to the synthesis of thiadiazabicyclo[3.1.0]hexene derivatives and their thermal rearrangement to thiazete dioxides, 1,2,6-thiadiazine dioxides, and pyrazoles. This demonstrates the versatility of such compounds in synthesizing a wide range of heterocyclic structures that could have various applications, including drug discovery (Clerici et al., 1996).

Antimitotic Agents

Research by Temple and Rener (1992) on chiral isomers of a similar compound showcases its potential application in the development of antimitotic agents, highlighting the biological relevance of such compounds in therapeutic applications (Temple & Rener, 1992).

Synthesis and Application in Organic Chemistry

Shandala, Ayoub, and Mohammad (1984) described the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds, leading to the synthesis of pyran-2-ones and pyrazolin-5-ones. This work illustrates the synthetic utility of compounds with methoxyphenyl groups in creating complex organic molecules, which could have implications in material science, medicinal chemistry, and more (Shandala et al., 1984).

Catalysis and Material Science

Ghorbanloo and Alamooti (2017) detailed the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, creating an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research points to the potential of structurally related compounds in catalysis and materials science, emphasizing their role in sustainable and green chemistry applications (Ghorbanloo & Alamooti, 2017).

Properties

IUPAC Name

4-(4-methoxyphenyl)-6,6-dioxo-1-(2-thiophen-2-ylethyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-25-15-6-4-14(5-7-15)21-18-13-27(23,24)12-17(18)20(11-19(21)22)9-8-16-3-2-10-26-16/h2-7,10,17-18H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFMTKKXCPMWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.